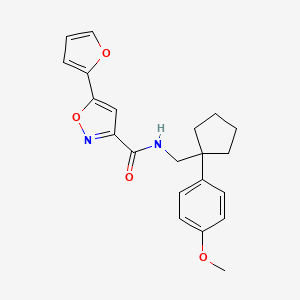

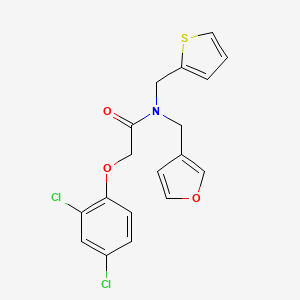

5-(furan-2-yl)-N-((1-(4-methoxyphenyl)cyclopentyl)methyl)isoxazole-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-(furan-2-yl)-N-((1-(4-methoxyphenyl)cyclopentyl)methyl)isoxazole-3-carboxamide, also known as PNU-120596, is a compound that has been synthesized for scientific research purposes. This compound belongs to the class of isoxazole carboxamides and has been found to have potential therapeutic applications in various fields of research.

Applications De Recherche Scientifique

Antiprotozoal Agents

Dicationic Imidazo[1,2-a]pyridines as Antiprotozoal Agents : This study focused on the synthesis of compounds related to 5-(furan-2-yl)-N-((1-(4-methoxyphenyl)cyclopentyl)methyl)isoxazole-3-carboxamide and their potential as antiprotozoal agents. They demonstrated strong DNA affinities and showed in vitro activity against T. b. rhodesiense and P. falciparum, with several compounds displaying excellent in vivo activity in a trypanosomal mouse model (Ismail et al., 2004).

Synthesis and Antiprotozoal Activities of Dicationic 3,5-Diphenylisoxazoles : Another study synthesized analogues of furamidine, where the central furan ring was replaced by isoxazole, and evaluated their antiprotozoal activity. Many compounds showed high activity against Trypanosoma brucei rhodesiense and Plasmodium falciparum, with some exhibiting significant selectivity for P. falciparum (Patrick et al., 2007).

Bioactive Compounds Synthesis

Synthesis of Potentially Bioactive Compounds from Visnaginone : This research involved synthesizing various bioactive compounds starting from visnaginone, which shares structural similarities with the compound . It explored the formation of different derivatives, including chalcones, pyrazolines, and isoxazolines, indicating the versatility of furan-containing compounds in the synthesis of bioactive molecules (Abdel Hafez et al., 2001).

Synthesis and Antimicrobial Activities of Azole Derivatives : A study on the synthesis of 1,3,4-oxadiazole, 1,3-thiazolidine, and 1,2,4-triazole derivatives from furan-2-carbohydrazide, a compound related to 5-(furan-2-yl)-N-((1-(4-methoxyphenyl)cyclopentyl)methyl)isoxazole-3-carboxamide, was conducted. The synthesized compounds exhibited varying levels of antimicrobial activities (Başoğlu et al., 2013).

Antidepressant and Antianxiety Activities

- Novel Derivatives of Piperazine for Antidepressant and Antianxiety : A study synthesized novel derivatives of 1-{[3-(furan-2-yl)-5-phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine. These compounds were tested for antidepressant and antianxiety activities, indicating the potential of furan derivatives in developing treatments for mental health disorders (Kumar et al., 2017).

Cyclooxygenase-1 (COX-1) Inhibitors

- Design and Synthesis of Diarylisoxazoles : A study designed a new series of 3,4-diarylisoxazoles for improving COX-1 selectivity and antiplatelet efficacy. It revealed the essentiality of certain groups on the isoxazole core for selectivity toward COX-1, demonstrating the role of furan derivatives in the development of selective COX-1 inhibitors (Vitale et al., 2013).

Propriétés

IUPAC Name |

5-(furan-2-yl)-N-[[1-(4-methoxyphenyl)cyclopentyl]methyl]-1,2-oxazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N2O4/c1-25-16-8-6-15(7-9-16)21(10-2-3-11-21)14-22-20(24)17-13-19(27-23-17)18-5-4-12-26-18/h4-9,12-13H,2-3,10-11,14H2,1H3,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWKDORZLFVGOQN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2(CCCC2)CNC(=O)C3=NOC(=C3)C4=CC=CO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-(tert-butyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-fluorobenzamide](/img/structure/B2928689.png)

![N-(3-chloro-4-methylphenyl)-2-((5-methyl-4-oxo-7-phenyl-3-propyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2928690.png)

![Methyl (E)-4-[benzyl-[(3-hydroxyoxolan-3-yl)methyl]amino]-4-oxobut-2-enoate](/img/structure/B2928693.png)

![N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-N2-ethyloxalamide](/img/structure/B2928694.png)

![1-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]spiro[2-oxabicyclo[2.1.1]hexane-3,1'-cyclobutane]-4-carboxylic acid](/img/structure/B2928697.png)

![2-(3-(Benzylsulfonyl)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2928701.png)

![N-[4-[(E)-3-(4-chlorophenyl)-3-oxoprop-1-enyl]phenyl]acetamide](/img/structure/B2928705.png)

![2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(3-methoxyphenyl)acetamide](/img/structure/B2928711.png)